
SB-269970
概要
説明
SB-269970は、グラクソ・スミスクラインによって開発された研究用化学物質です。主にセロトニン受容体7(5-HT7)の選択的アンタゴニストとしての役割で知られています。 この化合物は、気分、認知、概日リズムなどのさまざまな脳機能に関与している5-HT7受容体の機能を理解するために、科学的研究で広く使用されてきました .
2. 製法
合成経路と反応条件: this compoundの合成は、コアのピロリジン構造の調製から始まる複数のステップを含みます。主なステップは次のとおりです。
- ピロリジン環の形成。
- スルホニル基の導入。
- ピペリジン部分の付加。
- ヒドロキシフェニル基との最終的なカップリング。
工業的生産方法: 具体的な工業的生産方法は広く文書化されていませんが、合成には通常、再結晶やクロマトグラフィーなどの精製ステップを含む標準的な有機合成技術が用いられます。
- 選択的反応を確保するための保護基の使用。
- 反応速度を高めるための触媒の使用。
- 最終製品を得るための再結晶やクロマトグラフィーなどの精製ステップ .
科学的研究の応用
Anxiety Disorders
Research indicates that SB-269970 exhibits anxiolytic-like effects in various animal models. For instance, in the marble-burying test—a common model for anxiety—both this compound administration and genetic knockout of the 5-HT7 receptor resulted in reduced stereotypic behaviors, suggesting a role in anxiety modulation .
Case Study:
In a study involving the elevated plus maze test, treatment with this compound increased the time spent in open arms, indicative of reduced anxiety levels .
Model | Treatment | Effect |
---|---|---|
Marble-burying | This compound | Reduced stereotypic behavior |
Elevated plus maze | This compound | Increased time in open arms |
Depression Models
This compound has also been evaluated for its antidepressant-like properties. In forced swim and tail suspension tests, systemic administration of this compound significantly decreased immobility times, suggesting potential antidepressant effects .
Case Study:
In a forced swim test, rats treated with this compound showed decreased immobility compared to controls, indicating an antidepressant-like effect .
Model | Treatment | Effect |
---|---|---|
Forced Swim | This compound | Decreased immobility |
Tail Suspension | This compound | Decreased immobility |
Cognitive Enhancement
This compound has been investigated for its potential to ameliorate cognitive deficits associated with various conditions. In studies involving maternal exposure to fluoxetine (FLX), treatment with this compound reversed impairments in long-term potentiation (LTP), a cellular mechanism underlying learning and memory .
Case Study:
In a study examining the effects of maternal FLX exposure on LTP, animals treated with this compound showed restored LTP levels comparable to control groups, highlighting its cognitive-enhancing potential .
Condition | Treatment | Effect |
---|---|---|
Maternal FLX Exposure | This compound | Reversed effects on LTP |
Mechanistic Insights
The mechanism by which this compound exerts its effects appears to involve modulation of serotonin release and receptor interactions. Studies have shown that while it does not significantly affect basal serotonin efflux, it can influence responses mediated by other serotonin receptors, such as the 5-HT1B receptor .
作用機序
SB-269970は、セロトニン受容体7(5-HT7)の選択的アンタゴニストとして作用します。この受容体に結合することにより、受容体の活性を阻害し、ドーパミンやセロトニンなどの神経伝達物質の放出を調節することができます。 この調節は、不安やうつ病の軽減などの潜在的な治療効果に貢献すると考えられています .
類似の化合物:
SB-258719: 類似の構造を持つ別の5-HT7受容体アンタゴニスト。
LP-44: 比較研究で使用される5-HT7受容体アゴニスト。
SB-656104-A: 異なる薬物動態特性を持つ選択的5-HT7受容体アンタゴニスト。
独自性: this compoundは、5-HT7受容体に対する高い選択性と血液脳関門を透過する能力により、ユニークです。 これは、中枢神経系を研究し、神経疾患の治療を開発する上で特に価値があります .
生化学分析
Biochemical Properties
SB-269970 acts as a selective antagonist of the 5-HT7 receptor, with an EC50 value of 1.25 nM . It also exhibits activity against the α2-adrenergic receptor at higher concentrations . The compound interacts with various biomolecules, including serotonin receptors and adrenergic receptors, to modulate neurotransmitter release and signaling pathways . These interactions are crucial for understanding the compound’s role in regulating mood, cognition, and other physiological functions .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the 5-HT7 receptor . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to regulate the morphology and migratory properties of dendritic cells through Cdc42-mediated signaling . Additionally, this compound can normalize synaptic transmission and restore plasticity in the medial prefrontal cortex of mice exposed to fluoxetine .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways . The compound also induces functional desensitization of the 5-HT7 receptor system, which precedes changes in receptor density . This mechanism may contribute to the rapid antidepressant-like effects observed in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Acute administration of the compound has been shown to ameliorate cognitive deficits and social interaction disruptions in animal models . Chronic administration, on the other hand, leads to functional desensitization of the 5-HT7 receptor system . The stability and degradation of this compound in vitro and in vivo are essential factors to consider when evaluating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, acute administration of 1 mg/kg of this compound can ameliorate ketamine-induced cognitive inflexibility and social interaction deficits in rats . Higher doses, such as 5 or 10 mg/kg, have shown antidepressant-like activity in behavioral tests . The compound’s effects are dose-dependent, and higher doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 5-HT7 receptor .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system functions . Understanding the transport and distribution mechanisms of this compound is crucial for evaluating its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the 5-HT7 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments and organelles . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its overall efficacy and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SB-269970 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonyl group.
- Attachment of the piperidine moiety.
- Final coupling with the hydroxyphenyl group.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including:
- Use of protecting groups to ensure selective reactions.
- Employment of catalysts to enhance reaction rates.
- Purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
反応の種類: SB-269970は、次のものを含むさまざまな化学反応を受けます。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基と置き換える。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して実行されることが多いです。
還元: 通常、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: 制御された条件下で求核剤または求電子剤を使用します。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
類似化合物との比較
SB-258719: Another 5-HT7 receptor antagonist with a similar structure.
LP-44: A 5-HT7 receptor agonist used in comparative studies.
SB-656104-A: A selective 5-HT7 receptor antagonist with different pharmacokinetic properties.
Uniqueness: SB-269970 is unique due to its high selectivity for the 5-HT7 receptor and its ability to penetrate the blood-brain barrier. This makes it particularly valuable for studying the central nervous system and developing treatments for neurological disorders .
生物活性
SB-269970 is a selective antagonist of the serotonin 5-HT7 receptor, which has garnered attention for its potential therapeutic applications in treating anxiety, depression, and other neuropsychiatric disorders. This compound exhibits a high degree of selectivity and potency, making it a valuable tool for exploring the biological functions of the 5-HT7 receptor in various physiological and pathological contexts.
- Chemical Name: (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine hydrochloride
- Purity: ≥98%
- Selectivity: High selectivity for 5-HT7 receptors (pKi values: 8.9 for 5-HT7A, 7.2 for 5-HT5A, <6.0 for other serotonin receptors) .
This compound acts primarily as an antagonist at the 5-HT7 receptor, inhibiting its activity and thereby modulating serotonin signaling pathways. This receptor is implicated in various central nervous system functions, including mood regulation and anxiety response.
In Vitro Studies
In vitro studies have demonstrated that this compound does not significantly affect the release of serotonin ([^3H]-5-HT) in rat and guinea pig cerebral cortex slices, indicating its role as a selective antagonist rather than an agonist or partial agonist .
Anxiolytic Effects
Research indicates that this compound exhibits anxiolytic-like properties across several behavioral tests:
- Vogel Drinking Test: Demonstrated specific antianxiety effects at doses of 0.5 to 1 mg/kg.
- Elevated Plus-Maze Test: Increased time spent in open arms, indicative of reduced anxiety.
- Four-Plate Test: Showed decreased punished crossings, further supporting its anxiolytic profile .
Antidepressant Effects
The compound also shows potential antidepressant-like activity:
- Forced Swim Test: Reduced immobility time at doses of 5 to 10 mg/kg.
- Tail Suspension Test: Similar reductions in immobility were observed .
Comparative Efficacy
While this compound demonstrates significant effects on anxiety and depression models, its efficacy is reported to be less potent than standard reference drugs such as diazepam and imipramine . The absence of motor side effects at effective doses suggests a favorable safety profile.
Case Studies and Experimental Models
Recent studies have utilized this compound in various experimental models to elucidate its biological activity:
Pharmacological Insights
Research has shown that this compound can reverse working memory deficits in translational models, highlighting its potential role in cognitive enhancement under certain conditions . Additionally, it has been noted that zinc ions can modulate the functional antagonism of this compound at the 5-HT7 receptor, suggesting complex interactions within serotonergic systems .
特性
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKROQUZSKPIKQ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942127 | |
Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201038-74-6 | |
Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 269970 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-269970 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13988 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-269970 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。